molecular formula C14H15N5O5S B335419 ETHYL 2-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B335419
M. Wt: 365.37 g/mol
InChI Key: LRIPDHLGXWVKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole and thiophene rings, along with the nitro group, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common approach starts with the preparation of the 3-nitro-1H-1,2,4-triazole intermediate. This intermediate is then reacted with ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce additional oxygen-containing functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The triazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of the triazole and thiophene rings, along with the nitro group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H15N5O5S

Molecular Weight

365.37 g/mol

IUPAC Name

ethyl 2-[[2-(3-nitro-1,2,4-triazol-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C14H15N5O5S/c1-2-24-13(21)11-8-4-3-5-9(8)25-12(11)16-10(20)6-18-7-15-14(17-18)19(22)23/h7H,2-6H2,1H3,(H,16,20)

InChI Key

LRIPDHLGXWVKMZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C=NC(=N3)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C=NC(=N3)[N+](=O)[O-]

Origin of Product

United States

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